molecular formula C13H29N3 B3040497 1,5,9-Trimethyl-1,5,9-triazacyclotridecane CAS No. 209900-07-2

1,5,9-Trimethyl-1,5,9-triazacyclotridecane

Cat. No.: B3040497
CAS No.: 209900-07-2
M. Wt: 227.39 g/mol
InChI Key: VVSDQNCCIJQQSP-UHFFFAOYSA-N
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Description

1,5,9-Trimethyl-1,5,9-triazacyclotridecane is a cyclic organic compound with the molecular formula C12H27N3 It is a member of the triazacycloalkane family, characterized by the presence of three nitrogen atoms within a thirteen-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,5,9-Trimethyl-1,5,9-triazacyclotridecane can be synthesized through the reaction of formaldehyde with 1,5,9-triazacyclododecane. The reaction typically involves the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure consistent quality and high yield. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 1,5,9-Trimethyl-1,5,9-triazacyclotridecane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,5,9-Trimethyl-1,5,9-triazacyclotridecane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,5,9-Trimethyl-1,5,9-triazacyclotridecane involves its interaction with specific molecular targets, such as metal ions or biological receptors. The compound can form stable complexes with metal ions, which can then participate in catalytic reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    1,4,7-Trimethyl-1,4,7-triazacyclononane: A smaller cyclic compound with similar nitrogen-containing ring structure.

    1,4,8-Trimethyl-1,4,8-triazacycloundecane: Another cyclic compound with a different ring size but similar functional groups.

Uniqueness: 1,5,9-Trimethyl-1,5,9-triazacyclotridecane is unique due to its thirteen-membered ring structure, which provides distinct steric and electronic properties compared to smaller or larger ring analogs. This uniqueness makes it particularly valuable in applications requiring specific spatial arrangements and electronic characteristics .

Properties

IUPAC Name

1,5,9-trimethyl-1,5,9-triazacyclotridecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H29N3/c1-14-8-4-5-9-15(2)11-7-13-16(3)12-6-10-14/h4-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSDQNCCIJQQSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCN(CCCN(CCC1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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